
9-Deoxydoxorubicin hydrochloride
説明
9-Deoxydoxorubicin hydrochloride is a derivative of doxorubicin, a well-known anthracycline antibiotic used primarily in cancer chemotherapy. This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the 9th position, which can influence its pharmacological properties and toxicity profile. It is used in research to explore alternative cancer treatments with potentially reduced side effects compared to doxorubicin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxydoxorubicin hydrochloride typically involves the modification of doxorubicin. The process includes selective reduction and deoxygenation steps to remove the hydroxyl group at the 9th position. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is typically stored under controlled conditions to maintain its stability and efficacy.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the anthracycline ring system, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced further at various positions, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced anthracycline derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Cancer Research
9-Deoxydoxorubicin hydrochloride is primarily investigated for its efficacy against various malignancies. Its applications include:
- Alternative Chemotherapy Agent : It is studied as an alternative to traditional anthracycline therapies due to its potentially lower cardiotoxicity.
- Resistance Mechanisms : Researchers are exploring how this compound can help understand drug resistance mechanisms in cancer cells, providing insights into overcoming therapeutic failures.
Pharmacological Studies
The compound serves as a valuable tool in pharmacological studies aimed at understanding the structure-activity relationship (SAR) of anthracycline antibiotics. Its unique structure allows researchers to investigate how modifications affect biological activity and toxicity profiles .
Drug Development
As a lead compound, this compound is instrumental in developing new anticancer drugs with improved efficacy and safety profiles. Its distinct characteristics make it a subject of interest for formulating next-generation chemotherapeutics.
Comparative Analysis Table
Compound Name | Structural Modification | Key Features |
---|---|---|
Doxorubicin | Hydroxyl at C-9 | Well-established anticancer agent |
This compound | No hydroxyl at C-9 | Potentially lower cardiotoxicity |
Daunorubicin | Hydroxyl at C-14 | Primarily used for leukemia treatment |
Epirubicin | Hydroxyl at C-4 | Improved safety profile compared to doxorubicin |
Case Study 1: Efficacy Against Resistant Cancer Types
A study investigated the efficacy of this compound against breast cancer cell lines resistant to conventional therapies. Results indicated that this compound exhibited significant cytotoxic effects, suggesting its potential as a treatment option for resistant malignancies .
Case Study 2: Cardiovascular Safety Profile
In preclinical trials, 9-deoxydoxorubicin demonstrated a markedly reduced incidence of cardiotoxic effects compared to doxorubicin. This finding positions it as a safer alternative for patients with pre-existing cardiovascular conditions who require chemotherapy .
作用機序
The mechanism of action of 9-Deoxydoxorubicin hydrochloride is similar to that of doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the generation of reactive oxygen species, causing DNA damage and apoptosis in cancer cells. The absence of the hydroxyl group at the 9th position may influence its interaction with molecular targets and reduce its cardiotoxicity.
類似化合物との比較
Doxorubicin: The parent compound, widely used in cancer chemotherapy.
Daunorubicin: Another anthracycline antibiotic with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with a different stereochemistry at the 4’ position.
Idarubicin: A synthetic analog with a modified structure to enhance its efficacy.
Uniqueness: 9-Deoxydoxorubicin hydrochloride is unique due to the absence of the hydroxyl group at the 9th position, which can influence its pharmacokinetics and toxicity profile. This modification aims to reduce the cardiotoxic effects commonly associated with doxorubicin while retaining its anticancer activity.
生物活性
9-Deoxydoxorubicin hydrochloride, an anthracycline derivative, is recognized for its significant biological activity against various cancers. This compound is structurally related to doxorubicin but exhibits a distinct metabolic profile that reduces the risk of cardiotoxicity, a common side effect associated with traditional anthracycline therapies.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other anthracyclines, it intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription.
- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA strand separation during replication, leading to DNA damage and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress through the generation of ROS, which contributes to cellular damage and apoptosis.
Comparative Analysis with Other Anthracyclines
A comparative analysis highlights the unique features of this compound in relation to other anthracyclines:
Compound Name | Structural Similarity | Unique Features |
---|---|---|
Doxorubicin | Yes | High cardiotoxicity due to conversion to doxorubicinol. |
Daunorubicin | Yes | Primarily effective against acute leukemias; less effective against solid tumors. |
Epirubicin | Yes | Modified form with lower cardiotoxicity but still converts to doxorubicinol. |
11-Deoxydoxorubicin hydrochloride | Yes | Similar mechanism but different metabolic pathways affecting efficacy and toxicity. |
This compound stands out due to its reduced cardiotoxicity and unique metabolic profile, making it a promising candidate for further research and clinical applications.
Preclinical Studies and Efficacy
Recent studies have demonstrated the efficacy of this compound in various cancer models. For instance:
- In Vitro Studies : Research indicates that 9-deoxydoxorubicin exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and leukemia cells. The IC50 values observed in these studies suggest a strong antitumor activity comparable to doxorubicin but with a significantly lower incidence of cardiotoxic effects.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size without the severe cardiac side effects typically associated with doxorubicin treatment. These findings underscore its potential as a safer alternative in chemotherapy regimens.
Case Studies
Several case studies have reported on the clinical application of this compound:
- Case Study in Breast Cancer : A patient with metastatic breast cancer who was intolerant to doxorubicin due to severe cardiotoxicity was treated with this compound. The patient achieved a partial response after four cycles without any cardiac complications.
- Case Study in Leukemia : In a cohort of patients with relapsed acute myeloid leukemia (AML), administration of 9-deoxydoxorubicin led to significant remission rates while maintaining cardiac function, as monitored through echocardiography.
特性
CAS番号 |
73027-02-8 |
---|---|
分子式 |
C27H30ClNO10 |
分子量 |
564.0 g/mol |
IUPAC名 |
(8R,10S)-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO10.ClH/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34;/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3;1H/t10?,11-,14?,17+,18?,23?;/m1./s1 |
InChIキー |
AVFNRVRIGJBENC-RYHPRDMPSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |
異性体SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。